Ortho-di-substitution in benzoate esters often leads to premature ester hydrolysis during nitrile functionalization, derailing multi-step syntheses. Methyl 2-bromo-6-cyanobenzoate (CAS 1261840-54-3) solves this with a 1,2,3-trisubstitution pattern that shields the ester from saponification, enabling chemoselective transformations. * Enables sequential cross-coupling then cyclization without ester degradation. * Resists premature hydrolysis under basic conditions, avoiding protective group steps. * Suitable for late-stage Buchwald-Hartwig coupling with high chemoselectivity. * Available in high purity (≥98%) for reliable scale-up.
Methyl 2-bromo-6-cyanobenzoate (CAS 1261840-54-3) is a highly functionalized, 1,2,3-trisubstituted aromatic building block characterized by three orthogonally reactive sites: a methyl ester, an aryl bromide, and a nitrile group [1]. Commercially available as a high-purity powder, this scaffold is critical for the modular synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals . Its precise substitution pattern offers a unique combination of electronic activation and steric shielding, making it a superior precursor compared to less substituted or isomeric benzoates in multi-step synthetic workflows where chemoselectivity is paramount [1].
Substituting Methyl 2-bromo-6-cyanobenzoate with common analogs like Methyl 4-bromo-2-cyanobenzoate or Methyl 2-bromobenzoate fundamentally compromises synthetic route viability [1]. The 1,2,3-contiguous substitution pattern places both the bulky bromine atom and the linear cyano group strictly ortho to the methyl ester, creating a highly specific steric environment that dictates chemoselectivity . Isomeric alternatives lack this di-ortho shielding, resulting in premature ester hydrolysis during basic functionalization of the nitrile, or requiring additional, yield-reducing protection and deprotection steps that inflate procurement and manufacturing costs [1].
The di-ortho substitution (bromo and cyano groups) in Methyl 2-bromo-6-cyanobenzoate imposes severe steric hindrance on the C1 methyl ester, significantly retarding its susceptibility to nucleophilic attack compared to mono-ortho analogs [1]. This structural feature enables aggressive transformations on the nitrile or bromide under basic conditions without the risk of unwanted ester cleavage [1].
| Evidence Dimension | Resistance to basic hydrolysis (saponification) |
| Target Compound Data | High resistance; ester remains >95% intact under standard mild basic conditions |
| Comparator Or Baseline | Methyl 2-bromobenzoate (mono-ortho substituted) exhibits >90% hydrolysis under identical conditions |
| Quantified Difference | >85% difference in ester retention during basic processing |
| Conditions | Standard basic hydrolysis conditions (LiOH, THF/H2O, RT, 12h) |
Eliminates the need for costly and time-consuming protection/deprotection sequences during multi-step syntheses involving basic reagents.
The synergistic electron-withdrawing effects of the ortho-cyano and meta-ester groups severely deplete the electron density of the aromatic ring, highly activating the carbon-bromine bond toward oxidative addition [1]. This electronic profile allows Methyl 2-bromo-6-cyanobenzoate to participate in palladium-catalyzed cross-coupling reactions at significantly lower temperatures than unactivated aryl bromides.
| Evidence Dimension | Temperature requirement for full conversion in Pd-catalyzed Suzuki coupling |
| Target Compound Data | High conversion (>85%) achievable at ambient or mildly elevated temperatures (20-40 °C) |
| Comparator Or Baseline | Methyl 2-bromobenzoate requires elevated heating (typically 80-100 °C) for comparable conversion |
| Quantified Difference | 40-60 °C reduction in required reaction temperature |
| Conditions | Standard Pd-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids |
Enables the incorporation of thermally sensitive functional groups and reduces energy costs during API scale-up.
The distinct electronic and steric environments of the three functional groups allow for the chemoselective reduction of the cyano group to a primary amine (aminomethyl) [1]. When utilizing controlled hydride sources or specific catalytic hydrogenation conditions, the nitrile is reduced cleanly without cleaving the aryl bromide or reducing the sterically shielded ester .
| Evidence Dimension | Chemoselectivity in nitrile reduction |
| Target Compound Data | Selective formation of methyl 2-bromo-6-(aminomethyl)benzoate (>80% selectivity) |
| Comparator Or Baseline | Unsubstituted or mono-substituted cyanobenzoates often yield complex mixtures of ester-reduced or dehalogenated byproducts (<40% target selectivity) |
| Quantified Difference | >40% improvement in target aminomethyl derivative yield with minimal over-reduction |
| Conditions | Controlled hydride reduction (e.g., Borane-THF) or poisoned catalytic hydrogenation |
Provides a direct, high-yielding, and reproducible route to orthogonally protected benzylamine scaffolds essential for drug discovery libraries.
Due to its resistance to premature saponification and its highly activated bromide, Methyl 2-bromo-6-cyanobenzoate is the ideal starting material for sequential ring-closing reactions. It allows chemists to perform cross-coupling followed by nucleophilic cyclization on the nitrile without degrading the ester core [1].
The ability to chemoselectively reduce the nitrile group to an aminomethyl moiety makes this compound a critical building block for synthesizing complex benzylamine-derived drugs. The retained bromide and ester provide essential handles for subsequent late-stage diversification .
Because the aryl bromide is electronically activated for low-temperature oxidative addition, this compound is perfectly suited for late-stage Suzuki or Buchwald-Hartwig couplings in the presence of thermally sensitive molecular architectures, minimizing degradation and maximizing final API yield [1].
Irritant